molecular formula C₃₄H₅₁N₇O₁₅ B105305 18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone CAS No. 79411-15-7

18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

Cat. No. B105305
CAS RN: 79411-15-7
M. Wt: 797.8 g/mol
InChI Key: BLKJKIJFNJAQIZ-UHFFFAOYSA-N
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Description

18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone, also known as 18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone, is a useful research compound. Its molecular formula is C₃₄H₅₁N₇O₁₅ and its molecular weight is 797.8 g/mol. The purity is usually 95%.
The exact mass of the compound 18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cooperative Protonation and Copper(II)-Assisted Hydrolysis

The compound 1,4,7,10,13,16,21,24-octaaza-bicyclo[8.8.8]hexacosan-5,6,14,15,22,23-hexone, related to the specified chemical, exhibits strong cooperative protonation and forms complexes with copper(II). This interaction results in the formation of dinuclear copper(II) complexes, demonstrating its potential in coordination chemistry and metal complex formation (Colin et al., 1996).

Endosomolytic Properties in Poly(amido-amine)s

Poly(amido-amine)s (PAAs), which share structural features with the specified compound, are studied for their endosomolytic properties. These properties correlate with the basicity of the amino groups present in PAAs, indicating potential biomedical applications in drug delivery systems (Ferruti et al., 2000).

Antimitotic Agents and Chiral Isomers

Research into chiral isomers of compounds structurally similar to the specified chemical, such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, reveals their activity as antimitotic agents. This implies potential applications in developing new pharmacological agents (Temple & Rener, 1992).

Nonnarcotic Analgesic Agents

Studies on 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally analogous to the specified chemical, show their potential as nonnarcotic analgesic agents. This research highlights the possible use of similar compounds in pain management (Epstein et al., 1981).

Enthalpies of Proton Transfer

The study of enthalpies of proton transfer in various amines and hydroxyamines, related to the structure of the specified compound, offers insights into their behavior in different solvent systems. This is crucial for understanding the thermodynamics of protonation reactions in various chemical environments (Naidoo & Sankar, 2001).

Novel Metabolic Pathways in Bacterial Metabolism

Research into the metabolism of Bisphenol A (BPA) by bacteria shows novel pathways involving skeletal rearrangements, similar to the transformations that the specified compound might undergo. This indicates its potential application in bioremediation or as a model for understanding complex metabolic pathways in microorganisms (Spivack, Leib, & Lobos, 1994).

properties

IUPAC Name

18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N7O15/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKJKIJFNJAQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509209
Record name 9-Amino-23-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-2,11,12,15-tetrahydroxy-6,20-bis(1-hydroxyethyl)-16-methylhexadecahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosine-5,8,14,19,22,25(9H,25aH)-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

797.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12760595

CAS RN

79411-15-7
Record name 9-Amino-23-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-2,11,12,15-tetrahydroxy-6,20-bis(1-hydroxyethyl)-16-methylhexadecahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosine-5,8,14,19,22,25(9H,25aH)-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]- (9CI)
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